Ethyl 4-[2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]acetyl]piperazine-1-carboxylate
Overview
Description
Ethyl 4-[(4-{[(3-methylphenyl)amino]sulfonyl}phenoxy)acetyl]-1-piperazinecarboxylate is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a piperazine ring, a sulfonamide group, and an ester functional group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]acetyl]piperazine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the sulfonamide intermediate: The reaction between 3-methylphenylamine and a sulfonyl chloride derivative under basic conditions to form the sulfonamide intermediate.
Coupling with phenoxyacetyl chloride: The sulfonamide intermediate is then reacted with phenoxyacetyl chloride in the presence of a base to form the phenoxyacetyl derivative.
Formation of the final product: The phenoxyacetyl derivative is then reacted with ethyl 1-piperazinecarboxylate under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-{[(3-methylphenyl)amino]sulfonyl}phenoxy)acetyl]-1-piperazinecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[(4-{[(3-methylphenyl)amino]sulfonyl}phenoxy)acetyl]-1-piperazinecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This can lead to the disruption of essential biological processes, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetyl]-1-piperazinecarboxylate
- Ethyl 4-[(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetyl]-1-piperazinecarboxylate
Uniqueness
Ethyl 4-[(4-{[(3-methylphenyl)amino]sulfonyl}phenoxy)acetyl]-1-piperazinecarboxylate is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its biological activity and chemical reactivity. This structural variation can result in different interactions with molecular targets, leading to distinct biological effects compared to similar compounds.
Properties
IUPAC Name |
ethyl 4-[2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]acetyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O6S/c1-3-30-22(27)25-13-11-24(12-14-25)21(26)16-31-19-7-9-20(10-8-19)32(28,29)23-18-6-4-5-17(2)15-18/h4-10,15,23H,3,11-14,16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSSABGYZHUDTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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